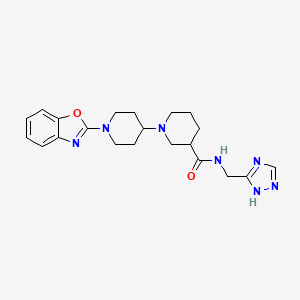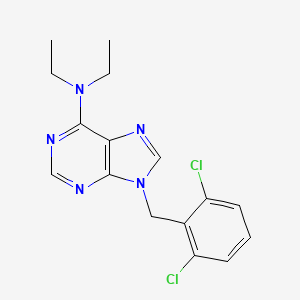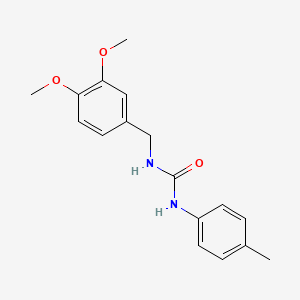![molecular formula C22H20N2O2 B5394907 N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5394907.png)
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide, also known as PPC, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. PPC belongs to the class of cyclopropane carboxamide compounds and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways involved in cell growth, survival, and death. N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been found to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anti-cancer properties. It has also been shown to activate the PI3K/Akt signaling pathway, which plays a role in cell survival and proliferation.
Biochemical and Physiological Effects
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been found to have a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and antioxidant properties. N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and DNA polymerase. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has several advantages for use in lab experiments, including its high purity and stability. However, N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide also has some limitations, including its low solubility in water and limited bioavailability in vivo. These limitations may need to be addressed in future research to optimize the therapeutic potential of N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide.
Future Directions
Future research on N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide may focus on optimizing its therapeutic potential in the treatment of cancer and neurodegenerative diseases. This may involve the development of new formulations or delivery methods to enhance its bioavailability and efficacy. Additionally, further studies may be needed to fully understand the mechanism of action of N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide and its effects on various signaling pathways involved in disease progression. Finally, the potential use of N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Synthesis Methods
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of 2-phenoxypyridine with benzylamine, followed by the addition of 1-phenylcyclopropanecarboxylic acid to form the final product. The synthesis of N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been optimized to produce high yields and purity, making it a suitable candidate for scientific research.
Scientific Research Applications
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(22(13-14-22)18-9-3-1-4-10-18)24-16-17-8-7-15-23-20(17)26-19-11-5-2-6-12-19/h1-12,15H,13-14,16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSQTCXWJUZJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5394832.png)
![3-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5394834.png)
![2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5394840.png)
![N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate](/img/structure/B5394845.png)
![(4aS*,8aR*)-6-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5394853.png)


![5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394877.png)
![ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5394881.png)
![N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5394891.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394899.png)
![7-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5394912.png)
![3-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5394917.png)